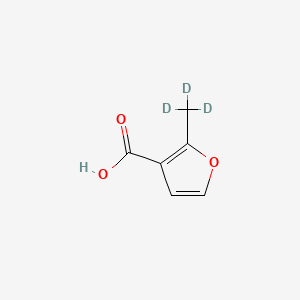
2-Methyl-3-furoic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-furoic Acid-d3 is a deuterated derivative of 2-Methyl-3-furoic Acid, a compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can be traced using various spectroscopic techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-furoic Acid-d3 typically involves the introduction of deuterium atoms into the 2-Methyl-3-furoic Acid molecule. One common method is the catalytic hydrogenation of 2-Methyl-3-furoic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated compound. The use of deuterium gas in industrial settings requires specialized equipment to handle and store the gas safely.
化学反応の分析
Types of Reactions
2-Methyl-3-furoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated furans or nitrofurans.
科学的研究の応用
2-Methyl-3-furoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
作用機序
The mechanism of action of 2-Methyl-3-furoic Acid-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms allows researchers to study the compound’s behavior in detail using spectroscopic techniques. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
2-Methyl-3-furoic Acid: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
2-Furoic Acid: A related compound with a similar furan ring structure but lacking the methyl group.
3-Methyl-2-furoic Acid: Another isomer with the methyl group in a different position on the furan ring.
Uniqueness
2-Methyl-3-furoic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a valuable tool in scientific studies.
特性
分子式 |
C6H6O3 |
|---|---|
分子量 |
129.13 g/mol |
IUPAC名 |
2-(trideuteriomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3 |
InChIキー |
CFGQZVOVFIZRMN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C=CO1)C(=O)O |
正規SMILES |
CC1=C(C=CO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
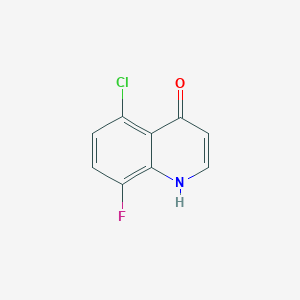
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
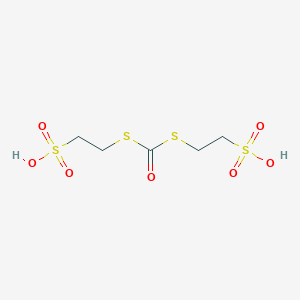
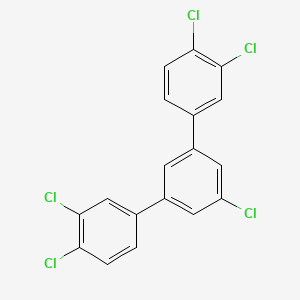
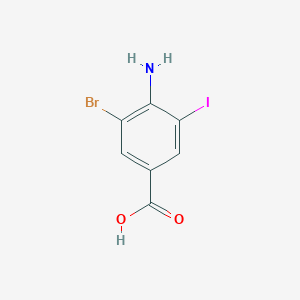
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)


